5-hydroxy-1H-indole-2-carbaldehyde
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Overview
Description
5-hydroxy-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1H-indole-2-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method involves the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated and nitrated indole compounds.
Scientific Research Applications
5-hydroxy-1H-indole-2-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This interaction plays a crucial role in its biological activities and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar chemical properties.
Indole-5-carboxaldehyde: Used in the synthesis of curcumin derivatives and other biologically active compounds.
Uniqueness
5-hydroxy-1H-indole-2-carbaldehyde is unique due to its specific hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-hydroxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-7-3-6-4-8(12)1-2-9(6)10-7/h1-5,10,12H |
InChI Key |
RNHAUCTUYRBRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C=O |
Origin of Product |
United States |
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